molecular formula C12H13BrN2O2S B13231178 Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate

Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate

Cat. No.: B13231178
M. Wt: 329.21 g/mol
InChI Key: XHUQALAUKSYNPD-UHFFFAOYSA-N
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Description

Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Esterification: The final step involves the esterification of the thiazole derivative with ethyl bromoacetate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, or anti-inflammatory properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate can be compared with similar compounds such as:

    Ethyl 2-{3-chloro-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}propanoate: Similar structure but with a propanoate ester instead of acetate.

    Mthis compound: Similar structure but with a methyl ester instead of ethyl ester.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H13BrN2O2S

Molecular Weight

329.21 g/mol

IUPAC Name

ethyl 2-(3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl)acetate

InChI

InChI=1S/C12H13BrN2O2S/c1-4-17-9(16)5-8-6(2)10-11(13)15-18-12(10)14-7(8)3/h4-5H2,1-3H3

InChI Key

XHUQALAUKSYNPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2=C(N=C1C)SN=C2Br)C

Origin of Product

United States

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